molecular formula C14H13ClFN3O B2945389 2-chloro-6-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034404-39-0

2-chloro-6-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide

Cat. No.: B2945389
CAS No.: 2034404-39-0
M. Wt: 293.73
InChI Key: LTBHGXABVMNLBL-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide is a chemically synthesized small molecule featuring a benzamide group linked to a tetrahydropyrazolo[1,5-a]pyridine core. This structure is of significant interest in medicinal chemistry and drug discovery, particularly in the development of protein kinase inhibitors. The tetrahydropyrazolo[1,5-a]pyridine scaffold is a privileged structure in drug design, known for its ability to interact with the ATP-binding sites of various kinases . Compounds based on this scaffold have been explored as potent inhibitors for a range of kinases, including CK2, EGFR, B-Raf, and MEK, which are critical targets in oncology research, especially for non-small cell lung cancer (NSCLC) and melanoma . Furthermore, recent patent literature indicates that structurally similar tetrahydropyrazolo[1,5-a]pyridine compounds are being developed as modulators of casein kinase 1 delta (CK1δ) for the treatment of neurological disorders such as Parkinson's disease . The specific substitution pattern on this molecule, including the 2-chloro-6-fluorobenzamide moiety, is designed to optimize binding affinity, selectivity, and other drug-like properties. This product is intended for research and development purposes exclusively, including in vitro assays, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-6-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN3O/c15-11-2-1-3-12(16)13(11)14(20)18-9-5-7-19-10(8-9)4-6-17-19/h1-4,6,9H,5,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBHGXABVMNLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-6-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is C14H13ClFN3OC_{14}H_{13}ClFN_3O, with a molecular weight of 293.72 g/mol. Its structure features a benzamide core substituted with a chloro and fluoro group and a tetrahydropyrazolo moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₃ClFN₃O
Molecular Weight293.72 g/mol
CAS Number2034404-39-0

Research indicates that compounds with similar structures exhibit various mechanisms of action:

  • Inhibition of Kinases : Compounds in the pyrazolo[1,5-a]pyrimidine class have been shown to inhibit p38 MAP kinase, which plays a crucial role in inflammatory responses. Inhibitors of this kinase can effectively reduce cytokine production associated with autoimmune diseases such as rheumatoid arthritis .
  • Anticancer Activity : The pyrazolo[1,5-a]pyridine scaffold has demonstrated anticancer properties through selective inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. These compounds often target specific signaling pathways critical for tumor growth and survival .
  • Enzymatic Inhibition : The compound may also exhibit inhibitory effects on other enzymes involved in disease processes, contributing to its therapeutic potential against inflammatory and neoplastic conditions .

Biological Activity Studies

Several studies have explored the biological activity of related compounds and provided insights into the activity of this compound:

  • Anti-inflammatory Effects : In vivo studies have shown that similar compounds can significantly reduce inflammation markers in animal models of arthritis. For instance, p38 MAPK inhibitors have been effective in decreasing IL-1β and TNFα levels, leading to reduced joint swelling and pain .
  • Antitumor Efficacy : Pyrazolo derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. One study reported that modifications to the tetrahydropyrazolo structure enhanced the anticancer activity by improving selectivity for cancer cells over normal cells .

Case Studies

  • Adjuvant-Induced Arthritis Model : A specific study investigated the effects of a related compound on cytokine production in an adjuvant-induced arthritis model. The results indicated a potent reduction in TNFα production, suggesting significant therapeutic potential for treating inflammatory diseases .
  • Structure-Activity Relationship (SAR) : Research into SAR has identified key modifications that enhance biological activity and bioavailability. For example, altering substituents on the pyrazolo ring improved pharmacokinetic profiles while maintaining efficacy against target enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations: Pyridine vs. Pyrimidine Analogs

A critical distinction lies in the heterocyclic core. For example, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines (e.g., those synthesized via Rh-catalyzed reductive dearomatization) share a pyrimidine ring instead of pyridine. The Rh-catalyzed method achieves >99% enantiomeric excess (ee) for pyrimidine derivatives, but analogous enantioselective routes for pyridine-based systems like the target compound remain underreported .

Property Target Compound (Pyridine Core) Pyrimidine Analog
Core Heterocycle Pyridine Pyrimidine
Electron Density Moderately electron-deficient Highly electron-deficient
Enantioselective Synthesis Limited data Rh-catalyzed, >99% ee

Substituent Effects: Halogenated Benzamides

Halogens enhance lipophilicity and metabolic stability but may introduce steric hindrance. Comparative studies of halogenated vs. non-halogenated analogs are sparse, though fluorine’s electronegativity likely improves binding to polar enzymatic pockets.

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